molecular formula C25H29NO B5224120 (3,3-diphenylpropyl)[2-(4-methoxyphenyl)-1-methylethyl]amine

(3,3-diphenylpropyl)[2-(4-methoxyphenyl)-1-methylethyl]amine

Cat. No. B5224120
M. Wt: 359.5 g/mol
InChI Key: JBDNRLFNOXESPO-UHFFFAOYSA-N
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Patent
US04329367

Procedure details

The starting material is prepared as follows: the mixture of 246.3 g of p-methoxyphenylacetone, 317 g of 3,3-diphenylpropylamine and 1,000 ml of anhydrous ethanol is hydrogenated at 20° and 3.4 atm. over 5 g of platinum oxide. After the theoretical amount of hydrogen has been absorbed (ca 4,000 ml), the mixture is filtered and the filtrate evaporated at 60°, to yield the 1-(4-methoxyphenyl)-2-(3,3-diphenylpropylamino)-propane as an oil.
Quantity
246.3 g
Type
reactant
Reaction Step One
Quantity
317 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10](=O)[CH3:11])=[CH:5][CH:4]=1.[C:13]1([CH:19]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[CH2:20][CH2:21][NH2:22])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>[Pt]=O.C(O)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH:10]([NH:22][CH2:21][CH2:20][CH:19]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[CH3:11])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
246.3 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CC(C)=O
Name
Quantity
317 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(CCN)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
5 g
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material is prepared
CUSTOM
Type
CUSTOM
Details
is hydrogenated at 20°
CUSTOM
Type
CUSTOM
Details
After the theoretical amount of hydrogen has been absorbed (ca 4,000 ml)
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated at 60°

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)CC(C)NCCC(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.